molecular formula C18H20N4O3S B2867083 2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile CAS No. 2380171-72-0

2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile

Cat. No.: B2867083
CAS No.: 2380171-72-0
M. Wt: 372.44
InChI Key: DGXQJWYMIRQELC-UHFFFAOYSA-N
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Description

2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a pyrimidine moiety, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α . This inhibition can lead to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct pharmacological properties

Properties

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-2-14-12-20-18(21-13-14)25-16-7-9-22(10-8-16)26(23,24)17-6-4-3-5-15(17)11-19/h3-6,12-13,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXQJWYMIRQELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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